ロツンジン

概要

説明

科学的研究の応用

Rotundine has a wide range of scientific research applications:

作用機序

- The result? A potent analgesic effect without respiratory depression or gastrointestinal smooth muscle spasm .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

Rotundine has potent effects on the central nervous system . It does not interact with opioid receptors, therefore, it has little addiction effects

Cellular Effects

Rotundine has shown to have significant effects on various types of cells. It has been found to have cardiovascular protective effects and antitumor effects . It can reverse the drug resistance of tumor cells; the mechanism may be through the downregulating of the expression of P-glycoprotein (P-gp) and the upregulating of the expression of topo II in tumor cells .

Molecular Mechanism

It may be related to the upward activation of the system and blocking the function of dopamine receptors in the brain by inhibiting the brainstem reticular structure . Research has shown that Rotundine acts as a DA receptor blocker, specifically targeting the DA1 and DA2 receptors with high affinity .

Temporal Effects in Laboratory Settings

Rotundine concentrations of 50 μM, 100 μM, 150 μM, and 200 μM inhibited the proliferation, migration, and invasion of SW480 cells in a time- and concentration-dependent manner . Rotundine does not induce SW480 cell apoptosis .

Dosage Effects in Animal Models

Low doses of Rotundine produced no side effects in mice and relieved pain in patients . 40 mg/kg Rotundine selectively inhibited OCT2 to reduce renal injury without impairing anti-tumor function .

Metabolic Pathways

It has been suggested that Rotundine may be associated with inositol phosphate metabolism, axon regeneration, inflammatory mediator regulation of TRP channels, systemic lupus erythematosus, apelin signaling pathway, and other cancer-related pathways .

準備方法

Synthetic Routes and Reaction Conditions

Rotundine can be synthesized through several methods. The reaction is carried out at a temperature of approximately 95°C, and the product is then recrystallized from ethyl acetate at a constant temperature of 10°C for about five days .

Industrial Production Methods

In industrial settings, rotundine is often extracted from the dried stems of Corydalis yanhusuo, a plant known for its high alkaloid content . The extraction process involves the use of solvents such as chloroform and ethanol, followed by purification steps to isolate the desired compound .

化学反応の分析

Types of Reactions

Rotundine undergoes various chemical reactions, including:

Oxidation: Rotundine can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the structure of rotundine, potentially altering its biological activity.

Substitution: Substitution reactions, particularly involving the methoxy groups, can lead to the formation of new compounds with varied effects.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like methyl iodide and sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinolizine derivatives, while reduction may produce different tetrahydroisoquinoline compounds .

類似化合物との比較

Rotundine is often compared with other isoquinoline alkaloids, such as:

Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

Palmatine: Known for its antimicrobial and anti-inflammatory effects.

Rotundine is unique in its combination of sedative, analgesic, and anti-addictive properties, making it a valuable compound for various therapeutic applications .

生物活性

Rotundine, an alkaloid derived from the rhizomes of Cyperus rotundus, has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of rotundine, supported by recent research findings and case studies.

Overview of Rotundine

Rotundine, also known as tetrahydropalmatine, is a member of the tetrahydroprotoberberines class of alkaloids. Traditionally used in Chinese medicine, it has been studied for various pharmacological properties including anti-cancer, anti-diabetic, and neuroprotective effects. Its mechanism of action involves modulation of neurotransmitter systems and regulation of gene expression related to cancer progression.

Anti-Cancer Activity

Recent studies have highlighted rotundine's potential as an anti-cancer agent, particularly in colorectal cancer (COAD). A significant study utilized MTT assays and cell scratch assays to evaluate rotundine's effects on SW480 colorectal cancer cells. The findings revealed that rotundine inhibited cell proliferation, migration, and invasion in a concentration-dependent manner.

Key Findings:

- Cytotoxicity : Rotundine exhibited cytotoxic effects at concentrations ranging from 50 μM to 200 μM, significantly reducing cell viability compared to control groups .

- Gene Expression : High-throughput sequencing identified 385 differentially expressed genes (DEGs) in response to rotundine treatment. Notably, 16 DEGs were linked to poorer prognosis in COAD patients .

- Mechanistic Insights : The study indicated that rotundine's anti-cancer effects are mediated through the regulation of genes involved in the Hippo signaling pathway and other cancer-related biological functions .

Metabolic Effects

In addition to its anti-cancer properties, rotundine has been investigated for its effects on glucose metabolism and obesity. A study focusing on Cyperus rotundus extracts demonstrated that rotundine enhances glucose uptake in skeletal muscle and inhibits lipid accumulation in adipocytes.

Key Findings:

- Glucose Uptake : Rotundine improved glucose tolerance in skeletal muscle cells, suggesting potential benefits for managing type 2 diabetes mellitus (T2DM) .

- Adipocyte Differentiation : The extract suppressed adipocyte differentiation by downregulating peroxisome proliferator-activated receptor gamma (PPARγ) expression, which is crucial for fat cell development .

Neuropharmacological Effects

Rotundine has also been studied for its neuropharmacological actions. It has shown promise in treating conditions such as anxiety and depression due to its sedative and anticonvulsant properties.

Key Findings:

- Sedative Effects : At doses of 100–150 mg/kg, rotundine exhibited sedative and respiratory regulation effects in animal models .

- Antispasmodic Activity : It demonstrated antispasmodic activity on gastrointestinal motility, providing therapeutic benefits for gastrointestinal disorders .

Case Studies

- Colorectal Cancer Treatment : In a clinical trial involving patients with COAD, administration of rotundine was associated with improved survival rates and reduced tumor progression. The trial emphasized the need for further exploration into rotundine's role as a complementary therapy alongside conventional treatments .

- Diabetes Management : A pilot study evaluated the efficacy of rotundine in obese volunteers with T2DM. Results indicated significant improvements in glucose tolerance and lipid profiles following treatment with Cyperus rotundus extracts containing rotundine .

特性

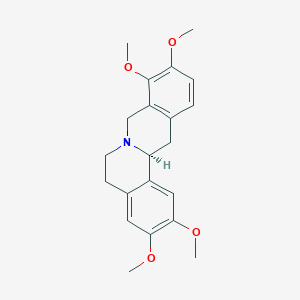

IUPAC Name |

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359548 | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-14-7 | |

| Record name | Tetrahydropalmatine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rotundine exert its sedative-tranquilizing effect?

A1: Rotundine's sedative-tranquilizing mechanism differs from reserpine. While reserpine depletes brain serotonin (5-HT), Rotundine does not. [] Instead, similar to tetrahydropalmatine (THP), it may act by influencing neurotransmitter systems like dopamine and/or by modulating neuronal excitability. []

Q2: Does Rotundine affect the sedative effects of reserpine?

A2: Pre-treatment with Rotundine does not alter the persistent sedation caused by reserpine. Furthermore, while monoamine oxidase inhibitors (MAOIs) can reverse reserpine's effects, they do not reverse the action of Rotundine. [] This further supports a distinct mechanism of action.

Q3: Does Rotundine have analgesic properties?

A3: Yes, Rotundine demonstrates both systemic and peripheral analgesic effects. [] Intravenous administration in rabbits produced analgesia. [] Interestingly, calcium ions appear to modulate Rotundine's analgesic action, with calcium chloride antagonizing and EGTA enhancing its effect. [] This suggests a potential role of calcium channels in its mechanism of action.

Q4: Does Rotundine induce apoptosis in cancer cells?

A4: Studies on SW480 colorectal cancer cells revealed that while Rotundine inhibits proliferation, migration, and invasion, it does not induce apoptosis. [] This suggests that its anti-cancer effects are mediated through alternative pathways, such as cell cycle arrest or inhibition of pro-survival signaling.

Q5: What is the molecular formula and weight of Rotundine?

A5: Rotundine has a molecular formula of C19H21NO4 and a molecular weight of 327.37 g/mol. [, ]

Q6: What spectroscopic techniques are useful for characterizing Rotundine?

A6: Infrared (IR), normal Raman spectroscopy (NRS), and surface-enhanced Raman spectroscopy (SERS) are valuable tools for characterizing Rotundine. [] These techniques provide insights into its vibrational modes and structural features. Density functional theory (DFT) calculations complement experimental spectra, enabling comprehensive vibrational peak assignments. []

Q7: Which cytochrome P450 (CYP) enzymes are involved in Rotundine metabolism?

A7: In vitro studies using recombinant human CYP enzymes identified CYP2C19, CYP3A4, and CYP2D6 as the primary enzymes involved in Rotundine metabolism. [] Notably, these enzymes contribute differently to its metabolism, with CYP3A4 playing the most significant role (60.37%). []

Q8: What is the predominant metabolic pathway of Rotundine?

A8: O-demethylation is the major metabolic pathway of Rotundine. [] This process generates several metabolites, including four mono-demethylated isomers and one di-demethylated metabolite. [] Interestingly, different CYP enzymes exhibit selectivity towards O-demethylation at specific positions within the Rotundine molecule. []

Q9: How is Rotundine excreted?

A9: Following oral administration in rats, two major metabolites were identified in bile, suggesting that glucuronide conjugation after demethylation might be a primary excretion pathway. []

Q10: Can saliva be used to monitor Rotundine levels?

A10: Research indicates a strong correlation between Rotundine concentrations in rat saliva and plasma. [] This finding suggests that saliva could potentially serve as a non-invasive alternative to blood sampling for pharmacokinetic studies and therapeutic drug monitoring.

Q11: What analytical methods are used for quantifying Rotundine?

A11: Several methods are employed for Rotundine quantification, including:

- High-performance liquid chromatography (HPLC) [, , , , , , ]: Often coupled with UV detection, HPLC offers robust separation and quantification capabilities.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]: This technique provides high sensitivity and selectivity, making it suitable for analyzing Rotundine and its metabolites in complex biological matrices.

- Flow injection analysis with chemiluminescence detection []: This approach leverages the chemiluminescent reaction of Rotundine with specific reagents for sensitive and selective detection.

Q12: Are there specific challenges in analyzing Rotundine?

A12: Rotundine's chiral nature necessitates the development of enantioselective analytical methods to differentiate between its enantiomers, as they may exhibit different pharmacological activities. []

Q13: What approaches have been explored to enhance Rotundine's delivery?

A13: Several strategies have been investigated, including:

- Chitosan-based gelled granules []: These formulations demonstrate sustained release of Rotundine in simulated gastrointestinal fluids, potentially enhancing its bioavailability.

- Transdermal patches with permeation enhancers [, , ]: Incorporating volatile oils like those from Fructus Litseae or Herba Asari into transdermal patches shows promise in enhancing Rotundine's skin permeation. [, , ]

- PIC polysaccharide granules []: These granules offer controlled release properties, potentially improving Rotundine's therapeutic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。